molecular formula C7H5ClO2S B1628968 4-Chloro-2-sulfanylbenzoic acid CAS No. 20324-49-6

4-Chloro-2-sulfanylbenzoic acid

Cat. No. B1628968
Key on ui cas rn: 20324-49-6
M. Wt: 188.63 g/mol
InChI Key: UYVLVRVQXGNHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871756B2

Procedure details

To a cooled mixture of concentrated hydrochloric acid (6 mL) and ice (10 g) was added slowly a solution of 2-amino-4-chlorobenzoic acid (4 g, 23.3 mmol), sodium hydroxide (0.94 g, 23.5 mmol) and sodium nitrite (1.6 g, 23.3 mmol) in water (30 mL) in an ice bath. The resulting mixture was stirred at 0° C. for 1 hour. A solution of potassium ethoxymethanedithioate (20.8 g, 65.2 mmol) in water (40 mL) in a beaker was heated to 65° C. The cold diazonium salt solution was added slowly to the above hot solution while evolution of gas was observed. After the addition the mixture was cooled to room temperature and acidified to about pH 3 with an aqueous solution of hydrochloric acid (4 N). The aqueous phase was decanted from the resulting semisolid and the sludge was dissolved in 10% aqueous sodium hydroxide (20 mL). The solution was heated for 2 hours at 100° C. followed by addition of sodium hydrosulfite (2 g). The resulting mixture was heated with stirring at 100° C. for an additional 10 minutes, then cooled to room temperature and filtered through a pad of celite. The filtrate was acidified to about pH 4 with concentrated hydrochloric acid. The formed solid was collected by filtration, washed with water, and dissolved in methanol (10 mL) and diethyl ether (150 mL). The solution was dried over sodium sulfate and concentrated in vacuo to afford 2.8 g of 4-chloro-2-sulfanylbenzoic acid as a yellow solid (yield was 63%).
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
20.8 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[OH-].[Na+].N([O-])=O.[Na+].C(OC([S-])=[S:23])C.[K+]>O>[Cl:12][C:10]1[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[C:3]([SH:23])[CH:11]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
10 g
Type
reactant
Smiles
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
0.94 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20.8 g
Type
reactant
Smiles
C(C)OC(=S)[S-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted from the resulting semisolid
DISSOLUTION
Type
DISSOLUTION
Details
the sludge was dissolved in 10% aqueous sodium hydroxide (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for 2 hours at 100° C.
Duration
2 h
ADDITION
Type
ADDITION
Details
followed by addition of sodium hydrosulfite (2 g)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
STIRRING
Type
STIRRING
Details
with stirring at 100° C. for an additional 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
FILTRATION
Type
FILTRATION
Details
The formed solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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